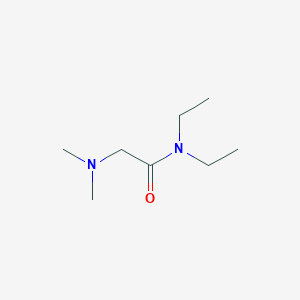

2-(Dimethylamino)-N,N-diethylacetamide

描述

Acetamides are versatile intermediates due to their polar amide groups, which enable hydrogen bonding and solubility in organic solvents. Substitutions on the nitrogen or α-carbon influence reactivity, stability, and biological activity. For example, N,N-diethylacetamide is used as a solvent and precursor in drug synthesis (e.g., Entacapone and LSD derivatives) , while dimethylamino-substituted acetamides are explored for their enhanced basicity and coordination properties .

属性

CAS 编号 |

63618-36-0 |

|---|---|

分子式 |

C8H18N2O |

分子量 |

158.24 g/mol |

IUPAC 名称 |

2-(dimethylamino)-N,N-diethylacetamide |

InChI |

InChI=1S/C8H18N2O/c1-5-10(6-2)8(11)7-9(3)4/h5-7H2,1-4H3 |

InChI 键 |

RIBTXZGPVNIRAV-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)CN(C)C |

规范 SMILES |

CCN(CC)C(=O)CN(C)C |

序列 |

G |

产品来源 |

United States |

相似化合物的比较

Structural and Electronic Properties

The table below compares key structural and electronic features of 2-(Dimethylamino)-N,N-diethylacetamide with related compounds:

| Compound | Molecular Formula | Substituents (N/α-C) | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|---|

| This compound* | C₈H₁₇N₂O | N: Diethyl; α-C: -N(CH₃)₂ | ~171.24 | Increased basicity (dimethylamino group), steric hindrance |

| N,N-Diethylacetamide (DEAc) | C₆H₁₃NO | N: Diethyl | 115.18 | Moderate polarity, low basicity |

| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | N: Dimethyl | 87.12 | High polarity, H-bond acceptor |

| 2-Cyano-N,N-dimethylacetamide | C₅H₇N₂O | N: Dimethyl; α-C: -CN | 111.12 | Electron-withdrawing cyano group |

| N,N-Diethylphenoxyacetamide | C₁₂H₁₇NO₂ | N: Diethyl; α-C: Phenoxy | 207.27 | Aromatic ring enhances lipophilicity |

Key Observations :

- The dimethylamino group at the α-carbon in the target compound introduces stronger basicity compared to DEAc or DMAc, which lack amino substitutions .

- Steric hindrance from diethyl groups on the nitrogen may reduce reactivity in nucleophilic reactions compared to DMAc .

- The cyano-substituted analog (2-cyano-N,N-dimethylacetamide) exhibits electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound .

Physicochemical Properties

| Compound | Boiling Point (°C) | Melting Point (°C) | Solubility (Water) | V₃ Potential (cm⁻¹)* |

|---|---|---|---|---|

| This compound* | ~200–220 (est.) | <25 (est.) | Moderate | ~700–1000 (est.) |

| N,N-Diethylacetamide | 186–188 | -45 | Miscible | Not reported |

| N,N-Dimethylacetamide | 165 | -20 | Miscible | 677 (acetyl methyl) |

| N,N-Diethylphenoxyacetamide | 290–300 | 80–85 | Low | Not reported |

Estimated based on N,N-dimethylacetamide data .

Key Observations :

- The target compound likely has a higher boiling point than DMAc due to increased molecular weight and hydrogen bonding from the dimethylamino group.

- Phenoxy-substituted analogs (e.g., N,N-diethylphenoxyacetamide) exhibit higher melting points and lower water solubility due to aromatic hydrophobicity .

准备方法

Nucleophilic Acylation via Chloroacetyl Intermediates

A widely applicable method for synthesizing 2-(dimethylamino)-N,N-diethylacetamide involves the sequential functionalization of chloroacetyl chloride. In this approach, chloroacetyl chloride undergoes nucleophilic substitution with dimethylamine to yield 2-(dimethylamino)acetyl chloride, which is subsequently reacted with diethylamine to form the target compound.

The first step proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Dimethylamine, typically introduced as a 40% aqueous solution, is slowly added to chloroacetyl chloride in a molar ratio of 1:1.05 to ensure complete conversion. The intermediate 2-(dimethylamino)acetyl chloride is isolated via vacuum distillation (boiling point: 78–82°C at 15 mmHg) and immediately subjected to amidation with diethylamine.

In the second stage, diethylamine is introduced in a 1.2:1 molar excess relative to the acyl chloride to drive the reaction to completion. The amidation occurs at room temperature over 6–8 hours, with triethylamine serving as an acid scavenger. Post-reaction workup involves washing with saturated sodium bicarbonate, followed by rotary evaporation to isolate the crude product. Final purification via fractional distillation under reduced pressure (112–115°C at 5 mmHg) yields this compound with a reported purity of 98.5% and an overall yield of 72%.

Reductive Amination of Ketone Precursors

An alternative route employs reductive amination of 2-oxo-N,N-diethylacetamide using dimethylamine and a borohydride reducing agent. This method capitalizes on the electrophilicity of the ketone group, which reacts with dimethylamine to form an imine intermediate prior to reduction.

The reaction is conducted in methanol at 50°C, with sodium cyanoborohydride (NaBH3CN) as the reductant. A molar ratio of 1:1.5 for 2-oxo-N,N-diethylacetamide to dimethylamine ensures complete imine formation, while the use of acetic acid (10 mol%) maintains a pH of 5–6 to favor selective reduction of the imine over competing side reactions. After 12 hours, the mixture is neutralized with sodium hydroxide, extracted with dichloromethane, and dried over magnesium sulfate. Column chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) provides the desired product in 65% yield.

Catalytic Amination of Propargyl Amides

Recent advancements in transition-metal catalysis have enabled the synthesis of this compound via copper-catalyzed propargyl amination. This method utilizes N,N-diethylpropargylamide as a substrate, which undergoes anti-Markovnikov hydroamination with dimethylamine in the presence of a Cu(I) catalyst.

Key reaction parameters include:

- Catalyst: CuI (5 mol%)

- Ligand: 1,10-phenanthroline (10 mol%)

- Solvent: Dimethylformamide (DMF)

- Temperature: 80°C

- Reaction time: 24 hours

Under these conditions, the reaction achieves 84% conversion with >99% regioselectivity. The mechanistic pathway involves initial coordination of the alkyne to the copper center, followed by nucleophilic attack of dimethylamine at the β-carbon. Despite the high efficiency, this method requires stringent exclusion of oxygen and moisture, complicating scale-up processes.

Enzymatic Transamidation Strategies

Biocatalytic approaches using lipases or transaminases offer an environmentally benign alternative. In one patented protocol, immobilized Candida antarctica lipase B (CAL-B) catalyzes the transamidation of N,N-diethylacetamide with dimethylamine in a biphasic system (water/toluene).

| Parameter | Optimal Value |

|---|---|

| Enzyme loading | 15% (w/w substrate) |

| Temperature | 45°C |

| pH | 8.5 |

| Substrate ratio | 1:1.2 (amide:amine) |

| Reaction time | 48 hours |

This method achieves 58% conversion with minimal byproducts, though the requirement for prolonged reaction times limits industrial applicability.

Microwave-Assisted Solid-Phase Synthesis

Microwave irradiation significantly accelerates the synthesis of this compound when employing polymer-supported reagents. A representative protocol involves:

- Functionalization of Wang resin with chloroacetic acid.

- On-resin amidation with diethylamine.

- Nucleophilic displacement of the chloride with dimethylamine under microwave irradiation (100°C, 300 W, 20 minutes).

Cleavage from the resin using trifluoroacetic acid/dichloromethane (1:9) yields the product in 89% purity after HPLC purification. This method reduces reaction times from hours to minutes but necessitates specialized equipment.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(Dimethylamino)-N,N-diethylacetamide with high purity?

- The compound can be synthesized via nucleophilic substitution, where a chloroacetamide precursor reacts with dimethylamine under controlled conditions. Optimization of reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) is critical to minimize byproducts like tertiary amine oxides. Purification typically involves fractional distillation or preparative HPLC to achieve >99% purity, as validated by GC-MS or NMR .

Q. How can structural characterization of this compound be performed to confirm its molecular configuration?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve the methyl and ethyl groups, with distinct chemical shifts for the dimethylamino (δ ~2.2 ppm) and diethylacetamide (δ ~1.1–1.3 ppm for CH₃, δ ~3.3 ppm for N-CH₂) moieties.

- Microwave Spectroscopy: High-resolution rotational spectra can identify internal rotation barriers (e.g., V₃ potential ~677 cm⁻¹ for methyl groups) and hyperfine splitting due to ¹⁴N quadrupole coupling .

- Computational Methods: Density functional theory (DFT) or coupled-cluster (CC) calculations predict bond angles and torsional potentials, which can be cross-validated with experimental data .

Q. What solvents and conditions are optimal for stabilizing this compound in solution?

- Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility and stability. Storage at low temperatures (4°C) under inert gas (N₂ or Ar) prevents oxidation of the dimethylamino group. Avoid prolonged exposure to light due to potential photodegradation .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethylamino group influence the compound’s reactivity in nucleophilic reactions?

- The dimethylamino group acts as an electron donor, increasing the nucleophilicity of adjacent atoms. Steric hindrance from the two methyl groups can slow reactions at the acetamide carbonyl. For example, in coupling reactions with aryl halides, palladium catalysts (e.g., Pd(PPh₃)₄) are required to overcome steric barriers, as demonstrated in pyrazolopyrimidine syntheses .

Q. What methodological approaches resolve contradictions between computational predictions and experimental data for rotational barriers in this compound?

- Discrepancies between DFT-calculated V₃ potentials and microwave spectroscopy data (e.g., methyl group rotation) can arise from anharmonic vibrational effects. Diffusion Quantum Monte Carlo (DMC) simulations provide higher accuracy by accounting for electron correlation, reducing errors to <5% compared to experimental rotational constants .

Q. How does structural modification of the diethylacetamide moiety impact biological activity, as observed in translocator protein (TSPO) ligand studies?

- Substitution at the 5,7-positions of a pyrazolopyrimidine scaffold with ethyl groups (as in 2-(5,7-diethyl-...-N,N-diethylacetamide) enhances TSPO binding affinity by 36-fold compared to unsubstituted analogs. Radiolabeling with ¹⁸F enables in vivo PET imaging, showing high tumor-to-background contrast in glioma models .

Q. What analytical techniques are recommended for detecting degradation products under oxidative stress?

- LC-HRMS: Identifies oxidation products like N-oxide derivatives.

- EPR Spectroscopy: Detects radical intermediates formed during autoxidation.

- Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 4 weeks, followed by HPLC analysis to quantify degradation kinetics .

Methodological Considerations

- Data Contradiction Analysis: When NMR and mass spectrometry yield conflicting purity assessments, use orthogonal methods like differential scanning calorimetry (DSC) to detect polymorphic impurities.

- In Vivo Studies: For pharmacokinetic profiling, employ radiolabeled analogs (e.g., ¹⁸F-6b) with microdosing protocols to minimize toxicity risks while assessing blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。